![molecular formula C5H12O11P2 B3422107 D-Ribulose 1,5-bisphosphate CAS No. 24218-00-6](/img/structure/B3422107.png)
D-Ribulose 1,5-bisphosphate
Overview
Description
D-Ribulose 1,5-bisphosphate is an organic compound that plays a crucial role in the process of photosynthesis. It is a double phosphate ester of the ketopentose ribulose, a ketone-containing sugar with five carbon atoms. This compound is notably involved as the principal carbon dioxide acceptor in plants, facilitating the conversion of carbon dioxide into organic molecules . This compound is colorless and exists as an anion in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribulose 1,5-bisphosphate typically involves the phosphorylation of ribulose-5-phosphate. This reaction is catalyzed by the enzyme phosphoribulokinase, which transfers a phosphate group from adenosine triphosphate (ATP) to ribulose-5-phosphate, forming this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes, such as phosphoribulokinase, to facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: D-Ribulose 1,5-bisphosphate primarily undergoes carboxylation reactionsThis reaction results in the formation of two molecules of 3-phosphoglycerate .
Common Reagents and Conditions:
Carboxylation: The reaction with carbon dioxide occurs in the presence of Rubisco and requires magnesium ions as cofactors.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its metabolic intermediates can undergo such reactions within the Calvin-Benson cycle.
Major Products: The primary product of the carboxylation reaction involving this compound is 3-phosphoglycerate, which is subsequently used in various metabolic pathways to produce glucose and other essential biomolecules .
Scientific Research Applications
Role in Photosynthesis
RuBP is a key substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the first step of carbon fixation in the Calvin-Benson cycle. This process is essential for converting atmospheric CO2 into organic compounds, making RuBP crucial for plant growth and productivity.
Biotechnological Applications
The extraction and utilization of RuBisCO and its derivatives have significant implications in biotechnology, particularly in developing sustainable food sources and health-related products.
Bioactive Peptides
Research has shown that peptides derived from the enzymatic hydrolysis of RuBisCO possess various bioactivities:
- Antihypertensive Effects : Hydrolysates from plants like spinach and alfalfa have demonstrated the ability to inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure in hypertensive models .
- Antioxidant Properties : These peptides also exhibit antioxidant activities that can combat oxidative stress, contributing to cardiovascular health .
Food Industry Applications
The potential for using RuBisCO-derived peptides as functional food ingredients is being explored due to their health benefits:
- Food Additives : Incorporating these peptides into food products could enhance nutritional value and provide therapeutic benefits .
Agricultural Enhancements
Enhancing RuBP regeneration is vital for improving crop yields. Research indicates that optimizing the enzymes involved in RuBP regeneration can lead to increased photosynthetic efficiency.
Genetic Engineering
- Transgenic Approaches : Genetic modification of crops to enhance RuBisCO activity or improve RuBP regeneration pathways has been proposed as a strategy to increase agricultural productivity .
Environmental Applications
RuBP's role extends beyond plant biology; it also has implications for environmental sustainability:
- Carbon Sequestration : By enhancing the efficiency of photosynthesis through improved RuBP utilization, plants can sequester more carbon dioxide, contributing to climate change mitigation efforts .
Case Studies
Several studies illustrate the applications of D-Ribulose 1,5-bisphosphate:
Mechanism of Action
D-Ribulose 1,5-bisphosphate exerts its effects primarily through its role as a substrate for Rubisco. The enzyme catalyzes the carboxylation of this compound, resulting in the formation of an unstable six-carbon intermediate that quickly splits into two molecules of 3-phosphoglycerate . This reaction is a key step in the Calvin-Benson cycle, which is essential for the conversion of carbon dioxide into organic compounds in photosynthetic organisms .
Comparison with Similar Compounds
Ribulose-5-phosphate: A precursor in the synthesis of D-Ribulose 1,5-bisphosphate, involved in the pentose phosphate pathway.
3-Phosphoglycerate: A product of the carboxylation reaction involving this compound, used in various metabolic pathways.
Fructose-1,6-bisphosphate: Another bisphosphate compound involved in glycolysis and gluconeogenesis.
Uniqueness: this compound is unique due to its specific role as the primary carbon dioxide acceptor in the Calvin-Benson cycle. This function is critical for the process of photosynthesis, making it indispensable for the conversion of inorganic carbon into organic molecules .
Biological Activity
D-Ribulose 1,5-bisphosphate (RuBP) is a crucial compound in the process of photosynthesis, specifically within the Calvin-Benson-Bassham (CBB) cycle. This article explores the biological activity of RuBP, its enzymatic roles, and its significance in carbon fixation and metabolic pathways.
Overview of this compound
RuBP is a five-carbon sugar phosphate that acts as the substrate for ribulose bisphosphate carboxylase/oxygenase (RuBisCO), the enzyme responsible for catalyzing the first step of carbon fixation. The reaction involves the incorporation of carbon dioxide (CO₂) into RuBP, resulting in two molecules of 3-phosphoglycerate (3PGA) .
Role of RuBisCO
RuBisCO is one of the most abundant enzymes on Earth and is pivotal in photosynthetic organisms. It catalyzes two primary reactions:
- Carboxylation : The addition of CO₂ to RuBP, yielding 3PGA.
- Oxygenation : A side reaction where RuBP reacts with O₂ instead of CO₂, producing 2-phosphoglycolate (2PG), which can inhibit other enzymes in the CBB cycle .
The efficiency of RuBisCO is often considered a limiting factor in photosynthesis due to its relatively slow catalytic rate, fixing only 3-10 CO₂ molecules per second . However, its activity can be influenced by environmental factors such as light intensity and CO₂ concentration .
Regeneration of RuBP
The regeneration of RuBP from glyceraldehyde-3-phosphate (G3P) involves several enzymatic steps:
- Conversion of G3P to Ribose-5-phosphate (Ru5P) : Catalyzed by ribulose-5-phosphate isomerase (RPI).
- Phosphorylation : Ru5P is converted to RuBP by phosphoribulokinase (PRK), utilizing ATP .
This regeneration process is critical for sustaining the CBB cycle and maintaining efficient carbon fixation.
Metabolic Engineering for Enhanced Carbon Fixation
Recent studies have explored metabolic engineering strategies to enhance carbon fixation by manipulating pathways involving RuBP. For instance:
- Strain Modifications : In engineered cyanobacterial strains, overexpression of genes involved in glucose metabolism has been shown to increase the availability of RuBP, leading to improved growth rates and higher production of biochemical compounds .
- Global Metabolic Rewiring : Adjustments in metabolic pathways have been proposed to optimize the flow of carbon towards RuBP synthesis, demonstrating significant increases in enzymatic activity related to carbon fixation processes .
Comparative Studies on RuBisCO Variants
Research comparing different RuBisCO variants from various organisms has revealed differences in catalytic efficiency and substrate specificity. For example:
- Thermophilic Enzymes : Variants from thermophilic archaea exhibit enhanced stability and activity at elevated temperatures, suggesting potential applications in bioengineering and synthetic biology .
Data Tables
Parameter | Value |
---|---|
Enzyme: | Ribulose bisphosphate carboxylase/oxygenase (RuBisCO) |
Substrate: | This compound |
Reaction Rate (CO₂ fixed) | 3-10 molecules/second |
Key Products | 3-phosphoglycerate (3PGA), 2-phosphoglycolate (2PG) |
Enzyme | Function | Regulation |
---|---|---|
RuBisCO | Carboxylation/Oxygenation | Light-dependent activation |
PRK | Conversion of Ru5P to RuBP | ATP-dependent |
RPI | Interconversion between R5P and Ru5P | Substrate concentration |
Properties
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZABJORDUQGO-NQXXGFSBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O11P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173837 | |
Record name | Ribulose-1,5 diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24218-00-6, 2002-28-0 | |
Record name | Ribulose 1,5-bisphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24218-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribulose diphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2002-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribulose-1,5 diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribulose 1,5-bisphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024218006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribulose-1,5 diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIBULOSE 1,5-BISPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR374X7NAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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